1-Allyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide

CAS No.: 655249-87-9

Cat. No.: VC3404767

Molecular Formula: C9H11F6N3O4S2

Molecular Weight: 403.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 655249-87-9 |

|---|---|

| Molecular Formula | C9H11F6N3O4S2 |

| Molecular Weight | 403.3 g/mol |

| IUPAC Name | bis(trifluoromethylsulfonyl)azanide;1-methyl-3-prop-2-enylimidazol-1-ium |

| Standard InChI | InChI=1S/C7H11N2.C2F6NO4S2/c1-3-4-9-6-5-8(2)7-9;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h3,5-7H,1,4H2,2H3;/q+1;-1 |

| Standard InChI Key | DHMWATGUEVQTIY-UHFFFAOYSA-N |

| SMILES | C[N+]1=CN(C=C1)CC=C.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F |

| Canonical SMILES | C[N+]1=CN(C=C1)CC=C.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F |

Introduction

Chemical Structure and Properties

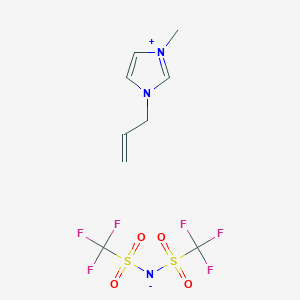

1-Allyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide consists of an organic cation (1-allyl-3-methylimidazolium) paired with an inorganic anion (bis(trifluoromethylsulfonyl)imide). The molecular formula is C₉H₁₁F₆N₃O₄S₂ with a molecular weight of 403.32 g/mol .

The compound's chemical structure contributes significantly to its properties:

-

The imidazolium cation provides thermal stability and ionic conductivity

-

The allyl group offers a reactive site for potential functionalization

-

The bis(trifluoromethylsulfonyl)imide anion confers hydrophobicity and further enhances thermal stability

This ionic liquid demonstrates excellent chemical stability, non-flammability, and high ionic conductivity, making it particularly valuable for electrochemical applications .

Physical Properties

1-Allyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide exists as a colorless to light yellow liquid at room temperature. Its physical properties have been extensively characterized, as summarized in the following table:

These physical properties make 1-Allyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide particularly useful in applications requiring thermal stability, ionic conductivity, and liquid-state properties at ambient temperature .

High-pressure density measurements have also been conducted at pressures up to 200 MPa and at temperatures ranging from 312 to 433 K. These studies have demonstrated that the density data can be effectively correlated using the Tait equation to within 0.02% average relative deviation (ARD) .

Synthesis Methods

The synthesis of 1-Allyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide typically follows a metathesis reaction pathway. The primary method involves:

-

Reaction of 1-allyl-3-methylimidazolium chloride with lithium bis(trifluoromethylsulfonyl)imide

The compound can be purified to different standards, with commercial products available at purity levels exceeding 98.0% by HPLC and 96.0% by ion exchange titration . This high level of purity is essential for applications in electrochemistry and battery technology, where impurities can significantly impact performance.

Applications

Electrochemistry

1-Allyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide has found substantial applications in electrochemistry, particularly in battery technologies:

-

Aluminum-air batteries: Research has demonstrated that 1-Allyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide can serve as an effective organic additive in aluminum-air battery systems .

The electrochemical window of 4.8 V makes this ionic liquid particularly valuable for applications requiring wide potential ranges .

Chemical Synthesis

In the realm of chemical synthesis, 1-Allyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide serves multiple functions:

-

Solvent: The ionic liquid provides a non-volatile, thermally stable medium for organic reactions

-

Catalyst: It can function as a catalyst in various organic reactions and polymerization processes

-

Reaction medium: Its unique solvation properties make it suitable for reactions that are difficult to perform in conventional solvents

Materials Science

The compound plays important roles in materials science applications:

-

Nanoparticle synthesis: Used as a medium for preparing nanoparticles with controlled size and morphology

-

Composite materials: Employed in the processing and preparation of advanced composite materials

Other Applications

Additional applications of 1-Allyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide include:

-

Biotechnology: Serves as a medium for enzyme reactions and biocatalysis

-

Pharmaceuticals: Used in drug formulation and delivery systems to improve solubility and stability of active ingredients

Research Findings

Battery Applications

Research on 1-Allyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide in battery applications has yielded significant findings:

Deyab (2017) demonstrated that this ionic liquid serves as an effective organic additive in aluminum-air batteries, improving performance parameters . The study highlighted how the addition of the ionic liquid enhanced electrode kinetics and battery efficiency.

Thermodynamic Studies

Thermodynamic investigations have provided valuable insights into the behavior of this ionic liquid:

Wlazło, Karpińska, and Domańska (2016) studied the thermodynamics and selectivity of separation based on activity coefficients at infinite dilution of various solutes in 1-allyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide . Their findings contributed to understanding how this ionic liquid interacts with different chemical species, which is crucial for its application in separation technologies.

High-Pressure Density and Viscosity Studies

Hiraga et al. (2018) conducted detailed measurements and correlation of high-pressure densities and atmospheric viscosities of ionic liquids, including 1-allyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide . Their research revealed:

-

High-pressure densities were measured at pressures up to 200 MPa and temperatures of 312-433 K

-

Correlation of the density data with the Tait equation achieved within 0.02% average relative deviation

-

Atmospheric pressure viscosities were measured over temperatures ranging from 293 to 373 K

-

Viscosity data could be correlated with the Vogel-Fulcher-Tammann equation within 0.08% average relative deviation

-

Parameters for the ε*-modified Sanchez-Lacombe equation of state allow correlation of high-pressure densities to within 0.08% average relative deviation

These findings provide valuable data for engineering applications that may involve this ionic liquid under varying pressure and temperature conditions.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume